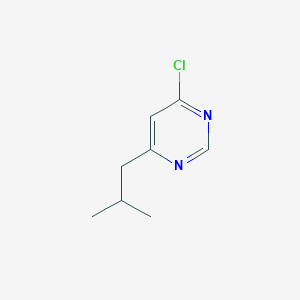

4-Chloro-6-(2-methylpropyl)pyrimidine

CAS No.: 954223-18-8

Cat. No.: VC8424002

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954223-18-8 |

|---|---|

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| IUPAC Name | 4-chloro-6-(2-methylpropyl)pyrimidine |

| Standard InChI | InChI=1S/C8H11ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 |

| Standard InChI Key | ITETYBBDYGWVRR-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=CC(=NC=N1)Cl |

| Canonical SMILES | CC(C)CC1=CC(=NC=N1)Cl |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

4-Chloro-6-(2-methylpropyl)pyrimidine is systematically named according to IUPAC guidelines, with the pyrimidine ring numbered to prioritize the chlorine substituent at position 4. Its molecular formula is C₈H₁₁ClN₂, though discrepancies exist in literature, with some sources reporting C₉H₁₃ClN₂ . These variations may arise from differences in substituent positioning or typographical errors in database entries. The compound’s CAS registry number (614729-25-8) is widely recognized in chemical catalogs .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals for the isobutyl group: a doublet at δ 1.07 ppm (6H, CH₃) and a multiplet at δ 2.21 ppm (1H, CH) . The pyrimidine ring protons resonate as singlet peaks in the aromatic region. ESI-MS data show a molecular ion peak at m/z 184.1 ([M-H]⁻), consistent with the molecular weight of 184.66 g/mol .

Synthesis and Derivative Formation

Key Synthetic Routes

The compound is synthesized via multistep reactions starting from 6-(2-methylpropyl)-2-thiouracil-5-carbonitrile (4a) :

-

Chlorination: Treatment of 4a with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline yields 4-chloro-6-(2-methylpropyl)pyrimidine (9) in high purity .

-

Functionalization: The 4-chloro group undergoes nucleophilic substitution with arylthiols, arylamines, or piperazines to produce derivatives like 4-arylthio-10a–d and 4-piperazino-12a,b .

Table 1: Representative Derivatives and Yields

| Derivative | Reagent | Yield (%) | Bioactivity (MIC, μg/mL) |

|---|---|---|---|

| 10a | Thiophenol | 75–85 | 21 (S. aureus) |

| 12b | 1-Benzylpiperazine | 80 | 19 (B. subtilis) |

Reaction Optimization

Reaction conditions critically influence yields. For example, substituting 4-chloro derivatives with thiophenol requires pyridine as a solvent and 3 hours of heating, whereas ethanol fails to promote reactivity .

Physicochemical Properties

Thermal Stability

While explicit melting or boiling points are unreported in available literature, the compound’s stability under synthetic conditions (e.g., reflux in DMF at 120°C) suggests moderate thermal resilience .

Solubility and Reactivity

Preliminary data indicate solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, but limited solubility in water . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Biomedical Applications

Antimicrobial Activity

Derivatives of 4-chloro-6-(2-methylpropyl)pyrimidine exhibit broad-spectrum antimicrobial properties. For instance:

-

8a (5-nitrofuran-2-ylmethylthiol analog) inhibits S. aureus with an MIC of 0.5 μg/mL .

-

5g (4-nitrobenzylthio derivative) shows activity against Escherichia coli (MIC = 2 μg/mL) .

Table 2: Antimicrobial Profiles of Select Derivatives

Structure-Activity Relationships (SAR)

Bioactivity correlates with substituent electronegativity and steric bulk. Nitrofuran-containing derivatives (8a,b) display enhanced potency due to synergistic effects between the pyrimidine core and nitro groups . Conversely, benzylthio analogs (5a–h) exhibit moderate activity, suggesting that electron-withdrawing groups improve membrane penetration.

Industrial and Research Utility

Pharmaceutical Intermediates

The compound’s versatility in generating diverse derivatives makes it valuable for drug discovery. For example, piperazino derivatives (12a,b) are explored as antipsychotic agents due to their affinity for dopamine receptors .

Material Science

Halogenated pyrimidines serve as precursors for liquid crystals and photovoltaic materials, though specific applications of 4-chloro-6-(2-methylpropyl)pyrimidine remain underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume